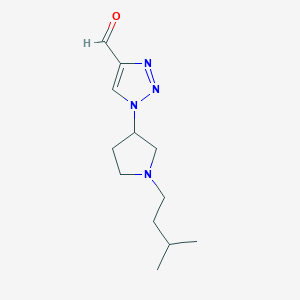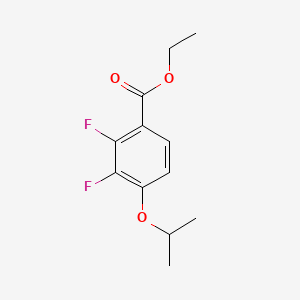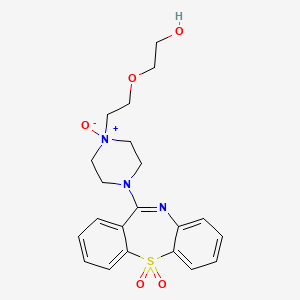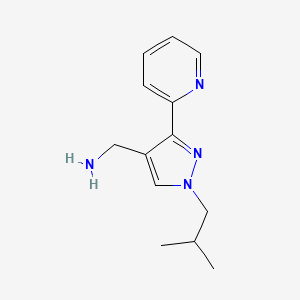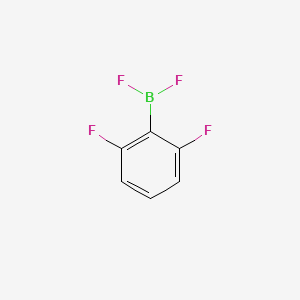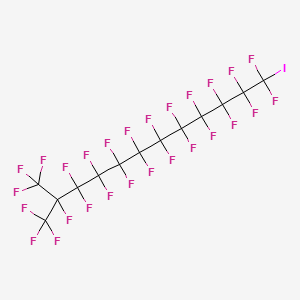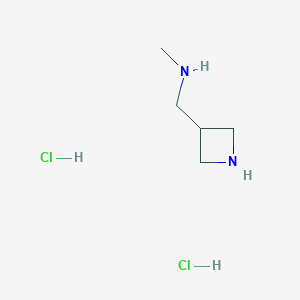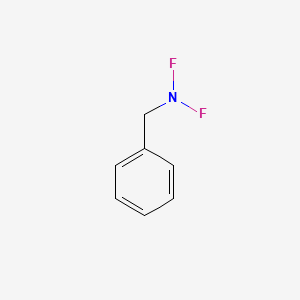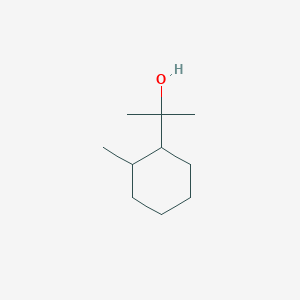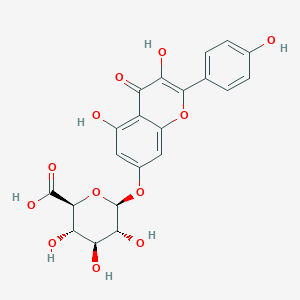
Kaempferol 7-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kaempferol 7-glucuronide is a naturally occurring flavonoid glucuronide, derived from kaempferol, a well-known flavonoid found in various plants. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities . This compound is formed when kaempferol undergoes glucuronidation, a process that enhances its solubility and bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 7-glucuronide typically involves the enzymatic glucuronidation of kaempferol. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of UDP-glucuronic acid as a glucuronide donor and appropriate buffers to maintain the pH .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms that express UGTs. These microorganisms can be cultured in bioreactors under controlled conditions to produce this compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions: Kaempferol 7-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Kaempferol 7-glucuronide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study glucuronidation and other metabolic processes.
Biology: It is studied for its role in cellular signaling pathways and its effects on cellular functions.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mecanismo De Acción
Kaempferol 7-glucuronide exerts its effects through various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress and inflammation, such as nuclear factor erythroid 2-related factor 2 (Nrf2) and cyclooxygenase-2 (COX-2). Additionally, it can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
Comparación Con Compuestos Similares
Quercetin 7-glucuronide: Another flavonoid glucuronide with similar antioxidant and anti-inflammatory properties.
Isorhamnetin 7-glucuronide: Known for its anticancer and cardioprotective effects.
Myricetin 7-glucuronide: Exhibits strong antioxidant and anti-inflammatory activities
Uniqueness: Kaempferol 7-glucuronide is unique due to its specific glucuronidation at the 7-position, which enhances its solubility and bioavailability compared to its aglycone form. This unique modification also influences its biological activity and therapeutic potential .
Propiedades
Fórmula molecular |
C21H18O12 |
|---|---|
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)18-15(26)13(24)12-10(23)5-9(6-11(12)32-18)31-21-17(28)14(25)16(27)19(33-21)20(29)30/h1-6,14,16-17,19,21-23,25-28H,(H,29,30)/t14-,16-,17+,19-,21+/m0/s1 |
Clave InChI |
HKMMHEQNCQNUNN-JENRNSKYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


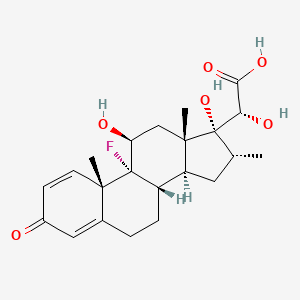
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
